molecular formula C15H18BrNO3 B14888635 tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No.: B14888635
M. Wt: 340.21 g/mol
InChI Key: BGDSLYXFMQOPRT-UHFFFAOYSA-N
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Description

Tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a synthetic organic compound with the molecular formula C15H18BrNO3. This compound is part of the benzoazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromo-1H-benzo[b]azepin-5-one and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The 7-bromo-1H-benzo[b]azepin-5-one is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield alcohols.

Scientific Research Applications

Tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1H-benzo[b]azepin-5-one: A precursor in the synthesis of tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate.

    Tert-Butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate: A similar compound with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry research.

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 7-bromo-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-4-5-13(18)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3

InChI Key

BGDSLYXFMQOPRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

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